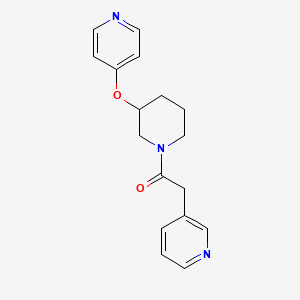

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

2-pyridin-3-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(11-14-3-1-7-19-12-14)20-10-2-4-16(13-20)22-15-5-8-18-9-6-15/h1,3,5-9,12,16H,2,4,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIRMBGAPGXAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyridine rings: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine rings to the piperidine core.

Formation of the ethanone linker: This can be done through oxidation reactions, where an alcohol precursor is oxidized to form the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

化学反応の分析

Types of Reactions

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacological Research

Numerous studies have investigated the pharmacological properties of compounds similar to 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone. These compounds often exhibit significant activity against various biological targets, including:

- Kinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit receptor tyrosine kinases, such as c-KIT, which is implicated in several cancers including gastrointestinal stromal tumors (GIST) . This suggests that this compound may also possess similar inhibitory properties.

Anticancer Activity

Research indicates that derivatives of this compound class can induce apoptosis in cancer cell lines. The presence of the pyridine and piperidine rings may enhance binding affinity to cancer-related targets, making it a candidate for further anticancer drug development .

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems and may be explored for treating neurological disorders .

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Kinase Inhibition | Demonstrated inhibition of c-KIT mutations in GIST models. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values reported. |

| Study C | Neuropharmacology | Modulated serotonin receptors; potential for antidepressant effects. |

作用機序

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

類似化合物との比較

Key Observations :

- Substituent Flexibility: The target compound’s 3-(pyridin-4-yloxy)piperidin-1-yl group distinguishes it from simpler analogues like 2-(4-fluorophenyl)-1-(pyridin-3-yl)ethanone, which lacks the piperidinyloxy moiety. This substitution may enhance solubility or target binding compared to purely aromatic derivatives .

- Synthetic Routes: Unlike tetrazolyl-piperidinyl ethanones synthesized via chloroacetylation and piperidine coupling , the target compound likely requires pyridin-4-yloxy functionalization during piperidine ring modification, increasing synthetic complexity.

Pharmacologically Active Analogues

UDO and UDD (CYP51 Inhibitors) :

- Structure: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] shares the ethanone-pyridin-3-yl motif but replaces the piperidinyloxy group with a piperazinyl-trifluoromethylphenyl chain.

- Activity: Both UDO and UDD exhibit nanomolar efficacy against T. cruzi, comparable to posaconazole, by inhibiting the CYP51 enzyme .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The dual pyridine rings and ether linkage in the target compound likely reduce logP compared to halogenated analogues (e.g., 2-(4-fluorophenyl)-1-(pyridin-3-yl)ethanone), which may enhance aqueous solubility .

- Metabolic Stability : Piperidinyloxy groups are prone to oxidative metabolism, whereas tetrazolyl derivatives (e.g., compounds 22–28) may exhibit improved metabolic stability due to their heterocyclic nature .

Patent and Commercial Derivatives

The European Patent EP 1 808 168 B1 discloses compounds like (5-Bromo-pyridin-3-yl)-{4-[...]-piperidin-1-yl}-methanone, which feature brominated pyridines and sulfonylphenyl groups. These modifications aim to enhance target affinity or pharmacokinetic profiles, suggesting that halogenation or sulfonylation of the target compound could yield derivatives with improved properties .

生物活性

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes pyridine and piperidine moieties, which are known for their pharmacological significance. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 297.35 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.35 g/mol |

| CAS Number | 2034433-84-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, promoting apoptosis in cancer cells. This mechanism positions it as a potential anticancer agent .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties :

The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it effectively reduces the viability of cancer cells through apoptosis induction.

Enzyme Inhibition :

It has been identified as a selective inhibitor of CDK enzymes, which play a crucial role in cell cycle regulation. This selectivity is vital for minimizing side effects associated with non-specific kinase inhibitors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited CDK2 and CDK4 with IC50 values in the low micromolar range, suggesting potent inhibitory effects on these kinases .

- Another investigation highlighted its ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) :

Comparative Analysis

To better understand its efficacy, a comparison with similar compounds was conducted:

| Compound Name | CDK Inhibition Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Significant |

| Pyrazolo[3,4-d]pyrimidine | Moderate | Moderate |

| Pyridin-2-yl pyrimidine derivatives | Low | Variable |

This table illustrates that this compound stands out due to its high potency in both CDK inhibition and anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。